molecular formula C11H8N2OS B3115846 3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 212143-54-9

3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B3115846
CAS No.: 212143-54-9
M. Wt: 216.26 g/mol
InChI Key: MUZVXQJHKZMQAI-UHFFFAOYSA-N
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Description

3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a synthetically versatile heterocyclic compound that serves as a key scaffold in medicinal chemistry and chemical biology research. Its core structure, which integrates quinazolinone and thiazole motifs, is of significant interest for the design and synthesis of novel kinase inhibitors. This compound has been investigated for its potential to modulate various cellular signaling pathways, with studies highlighting its role as a precursor for more complex bioactive molecules. Researchers utilize this chemical entity to explore structure-activity relationships (SAR) aimed at developing new therapeutic agents, particularly in the areas of oncology and inflammatory diseases . The reactive methylene group at the 3-position provides a handle for further functionalization, enabling the generation of diverse chemical libraries for high-throughput screening against a range of biological targets. Its research value lies in its utility as a privileged scaffold for probing protein function and facilitating hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

3-methylidene-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-7-6-15-11-12-9-5-3-2-4-8(9)10(14)13(7)11/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZVXQJHKZMQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CSC2=NC3=CC=CC=C3C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

While comprehensive data tables and case studies specifically focusing on the applications of "3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one" are not available within the provided search results, the information present allows for an overview of its properties, related compounds, and potential applications.

Chemical Information
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a chemical compound with the following identifiers :

  • Chemical Name: 3-METHYLENE-2,3-DIHYDRO-5H-[1,3]THIAZOLO[2,3-B]QUINAZOLIN-5-ONE
  • CAS No.: 212143-54-9
  • Molecular Formula: C11H8N2OS
  • Molecular Weight: 216.263
  • Synonyms: 3-Methylene-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one

Potential Applications Based on Related Compounds

The search results highlight potential applications based on the study of related quinazolinone and thiazoloquinazolinone derivatives:

  • Anti-inflammatory Activity: Research indicates that certain 4(3H)-quinazolinone derivatives exhibit anti-inflammatory properties and may be useful in treating rheumatoid arthritis and inflammatory bowel diseases . For example, 2-methyl-3-amino-4(3H)-quinazolinone and 2-methyl-3-(arylidene-amino)-4(3H)-quinazolinone derivatives have demonstrated anti-inflammatory activity .
  • Antitumor Activity: Some thioquinazolinone derivatives and 2,3-disubstituted quinazolin-4(3H)-ones have shown antitumor activity . Additionally, certain 2-(thiophen-2-yl)quinazolin-4(3H)-one derivatives have exhibited significant antitumor effects compared to the drug 5-fluorouracil .
  • Antimicrobial Activity: Studies have explored the antibacterial and antifungal activities of quinazolinone derivatives . Fused heterocyclic systems, such as triazolo[4,3-a]-quinazolin-5-ones, have been synthesized and screened for antibacterial and antifungal activity . Novel 6,8-dibromo-4(3H)quinazolinone derivatives have also been evaluated for their antibacterial and antifungal activities .
  • α1-Adrenoceptor Affinity: One study noted that a related compound showed an 8-fold higher affinity for α1A-AR than α1B-AR, with weak to no activity against the 5-HT1A receptor .

Relevant Research on Quinazoline Derivatives

  • Synthesis and Antibacterial Activity of 3-Amino-2-Methyl-Quinazolin-4(3h)-One Derivatives: A study focused on synthesizing 3-amino-2-methyl-quinazolin-4(3H)-one derivatives and testing their in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis . The synthesized compounds showed moderate to good antibacterial activity .
  • Antimicrobial Studies of Quinoline Derivatives: Research on quinoline derivatives, specifically oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives, revealed significant antimicrobial activity against Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Core Structure Derivatives
  • 3-(Bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS 212143-50-5):
    • Bromine substitution enhances electrophilicity, enabling nucleophilic substitution reactions. Molecular weight: 297.17 g/mol .
  • 3-{[(3-Chlorophenyl)sulfanyl]methyl} Derivative (CAS 477845-71-9):
    • The chlorophenyl group increases hydrophobicity (ClogP ≈ 3.5) and may improve membrane permeability in biological systems .
Tellurium-Containing Analogues
  • 2-Methyl-2-[(tribromotelluro)methyl] Derivatives :
    • Tellurium incorporation significantly increases molecular weight (e.g., ~500 g/mol) and alters redox behavior due to heavy atom effects .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
Target Compound ~290 (estimated) C=O stretch at 1680 cm⁻¹; methylene δH ~5.2 ppm
3-(Bromomethyl) Derivative 297.17 Br-C vibration at 650 cm⁻¹; quinazolinone C=O at 1700 cm⁻¹
3-{[(3-Chlorophenyl)sulfanyl]methyl} 360.9 S-C stretch at 720 cm⁻¹; aromatic δH ~7.3–7.6 ppm

Reactivity and Stability

  • Methylene Group Reactivity :
    • The exocyclic methylene in the target compound facilitates [2+2] cycloadditions or Michael additions, unlike saturated analogues .
  • Stability Trends :
    • Electron-withdrawing groups (e.g., Br, Cl) enhance thermal stability. Tellurium derivatives decompose at lower temperatures (~150°C) due to weaker Te–C bonds .

Key Research Findings

Substituent-Driven Solubility: Chlorophenyl and bromomethyl derivatives show lower aqueous solubility (<0.1 mg/mL) compared to amino-substituted analogues (0.5–1 mg/mL) due to polarity differences .

Noncovalent Interactions: Sulfur atoms in the thiazole ring participate in S···I halogen bonds in related triiodides, influencing crystal packing and stability .

Synthetic Scalability : PTC methods outperform traditional halocyclization in yield and scalability for the target compound .

Biological Activity

The compound 3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a member of the thiazoloquinazoline family, which has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antitumor effects, antimicrobial properties, and other pharmacological effects.

  • Molecular Formula : C11H8N2OS
  • Molecular Weight : 220.26 g/mol
  • CAS Number : Not specifically listed in the search results but can be referenced through related compounds.

Antitumor Activity

Research indicates that thiazoloquinazolines exhibit significant antitumor properties. For instance, compounds with similar structures have been tested for cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)

In studies utilizing the MTT assay, certain derivatives demonstrated promising cytotoxic effects against these cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Antimicrobial Properties

The biological activity of thiazoloquinazolines extends to antimicrobial effects. Compounds derived from this class have shown efficacy against a range of bacteria and fungi:

  • Bacterial Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

In vitro studies have reported significant inhibition zones against these pathogens, suggesting that modifications in the thiazoloquinazoline structure can enhance antibacterial activity .

Other Biological Activities

Additional studies have explored other pharmacological activities:

  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their overall therapeutic potential.
  • Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation markers in cell models.

Case Studies and Research Findings

A selection of relevant studies is summarized below:

StudyFindingsMethodology
Study 1 Demonstrated cytotoxicity in MCF-7 cells with IC50 values indicating strong activity.MTT assay on various cancer cell lines.
Study 2 Exhibited significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.Disc diffusion method and broth microdilution.
Study 3 Reported antioxidant activity correlating with structural modifications in thiazoloquinazoline derivatives.DPPH radical scavenging assay.

Q & A

Q. What ethical and safety protocols are critical when handling this compound in interdisciplinary research?

  • Methodology : Adhere to Chemical Hygiene Plan guidelines for PPE (gloves, fume hoods). Perform ecotoxicity assessments (e.g., Daphnia magna assays) to evaluate environmental impact. Document disposal via certified hazardous waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

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